Nimustine (ACNU, CAS 42471-28-3) is a specialized pyrimidine-based chloroethylnitrosourea (CENU) alkylating agent. Unlike classic lipophilic nitrosoureas, it is synthesized as a water-soluble hydrochloride salt[1]. It features an amphiphilic profile (Log P ~0.92) that allows it to transition from a cationic ion in aqueous solutions to a neutral compound under physiological conditions, ensuring excellent blood-brain barrier (BBB) permeability[2]. For procurement and material selection, Nimustine is highly valued as a solvent-free nitrosourea standard, eliminating the need for harsh organic co-solvents in complex formulation and targeted delivery workflows[1].
Substituting Nimustine with generic in-class alternatives like Carmustine (BCNU) or Lomustine (CCNU) fundamentally alters processability and formulation requirements[1]. BCNU is highly lipophilic (Log P = 1.53) and strictly requires organic solvents such as ethanol for solubilization [2]. In sensitive laboratory models, such as convection-enhanced delivery (CED) or intra-arterial infusion, these ethanol-based vehicles introduce non-specific cytotoxicity, limit the maximum volume of distribution, and cause local tissue complications [1]. Nimustine’s unique water solubility allows for direct aqueous dissolution, providing an identical mechanism of action (DNA crosslinking) without the confounding variables of solvent toxicity [2].
When formulating nitrosoureas for sensitive biological assays, the partition coefficient (Log P) dictates solvent requirements. Nimustine (ACNU) features a Log P of 0.92 and dissolves readily in water as a cationic ion. In contrast, the standard comparator Carmustine (BCNU) has a Log P of 1.53 and is highly lipophilic, strictly requiring organic solvents like ethanol for solubilization [1]. This difference allows Nimustine to be formulated entirely in aqueous buffers, eliminating the non-specific cytotoxicity introduced by ethanol vehicles.
| Evidence Dimension | Partition Coefficient (Log P) and Solvent Requirement |
| Target Compound Data | Log P = 0.92; 100% water-soluble (no organic solvent required) |
| Comparator Or Baseline | Carmustine (BCNU): Log P = 1.53; requires ethanol for solubilization |
| Quantified Difference | Complete elimination of organic solvent requirement due to a 0.61 lower Log P |
| Conditions | Standard physiological formulation conditions |
Enables solvent-free formulation in sensitive in vivo models and convection-enhanced delivery (CED) systems, preventing vehicle-induced artifacts.
In quantitative assessments of DNA interstrand crosslinks (ICLs) using HPLC-MS/MS, Nimustine demonstrates significantly higher crosslinking efficiency than other chloroethylnitrosoureas. At a concentration of 0.4 mM over 12 hours, Nimustine induced maximal dG-dC crosslinking levels of 1832 fmol/mg DNA in L1210 cells. Under identical conditions, Carmustine (BCNU) yielded 1243 fmol/mg DNA, and Lomustine (CCNU) yielded only 783 fmol/mg DNA[1]. This superior crosslinking capability directly correlates with its efficacy in overcoming certain thresholds of AGT-mediated drug resistance.
| Evidence Dimension | Maximal dG-dC crosslink formation |
| Target Compound Data | 1832 fmol/mg DNA |
| Comparator Or Baseline | Carmustine (BCNU): 1243 fmol/mg DNA; Lomustine (CCNU): 783 fmol/mg DNA |
| Quantified Difference | ~47% higher crosslinking than BCNU and >2.3-fold higher than CCNU |
| Conditions | 0.4 mM drug concentration, 12-hour exposure in L1210 leukemia cells |
Provides a substantially more potent quantitative benchmark for studying AGT-mediated drug resistance and DNA damage repair pathways.
The use of lipophilic nitrosoureas in high-concentration local delivery models is often limited by vehicle and systemic toxicity. Carmustine (BCNU) is associated with a high rate of dose-limiting pulmonary toxicity and solvent-induced local tissue necrosis when administered intra-arterially or via convection-enhanced delivery. Nimustine (ACNU), due to its aqueous solubility, demonstrates no relevant pulmonary toxicity in comparative pilot studies[1] and significantly reduces eye complications in intra-arterial models [2]. This allows researchers to achieve higher local distribution volumes without confounding vehicle toxicity.
| Evidence Dimension | Incidence of vehicle-induced local necrosis and pulmonary toxicity |
| Target Compound Data | No relevant pulmonary toxicity; reduced local complications |
| Comparator Or Baseline | Carmustine (BCNU): High rate of pulmonary toxicity and solvent-associated necrosis |
| Quantified Difference | Elimination of dose-limiting pulmonary and solvent-induced local toxicities |
| Conditions | Intra-arterial and convection-enhanced delivery (CED) in vivo models |
Crucial for selecting a nitrosourea for localized high-concentration infusion studies, ensuring observed toxicities are drug-specific rather than vehicle-induced.
Utilizing Nimustine's water solubility and favorable Log P (0.92) to achieve high distribution volumes in neural tissue models without the confounding ethanol toxicity required by lipophilic analogs like BCNU [1].
Serving as a high-potency crosslinking standard (yielding >1800 fmol/mg DNA) to evaluate DNA damage repair pathways and O6-alkylguanine-DNA alkyltransferase (AGT) expression in glioblastoma cell lines[2].
Employed in cell viability assays where the presence of DMSO or ethanol (required for BCNU/CCNU) would artificially skew the baseline cytotoxicity or interfere with the metabolic profile of the target cells [1].
Acute Toxic